molecular formula C6H12ClF2NO B2727047 3-(2,2-Difluoroethyl)morpholine;hydrochloride CAS No. 2253631-95-5

3-(2,2-Difluoroethyl)morpholine;hydrochloride

Cat. No.: B2727047
CAS No.: 2253631-95-5
M. Wt: 187.61
InChI Key: QPSHHFDQQDQHIK-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethyl)morpholine hydrochloride is a fluorinated morpholine derivative characterized by a difluoroethyl (-CH₂CF₂H) substituent at the 3-position of the morpholine ring. The morpholine scaffold is a six-membered heterocycle containing one oxygen and one nitrogen atom, widely utilized in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capabilities.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2-difluoroethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)3-5-4-10-2-1-9-5;/h5-6,9H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSHHFDQQDQHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253631-95-5
Record name 3-(2,2-difluoroethyl)morpholine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethyl)morpholine;hydrochloride generally involves the reaction of morpholine with 2,2-difluoroethyl chloride under controlled conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethyl)morpholine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antiviral Activity

One of the prominent applications of 3-(2,2-Difluoroethyl)morpholine;hydrochloride is in antiviral research. It has been identified as a potential inhibitor of human immunodeficiency virus (HIV) replication. The compound's mechanism of action involves modulating enzyme activities that are critical for viral replication .

Antimicrobial Properties

Research has demonstrated significant antimicrobial activity against various pathogens. A study highlighted its efficacy in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus. This antimicrobial effect can be attributed to the compound's ability to interfere with bacterial RNA synthesis.

Agricultural Chemistry

In agricultural chemistry, this compound shows potential as a pesticide or herbicide. Its fluorinated structure may enhance its effectiveness against specific pests while minimizing toxicity to non-target organisms. Research into similar fluorinated compounds suggests that they can exhibit improved bioactivity compared to their non-fluorinated counterparts.

Materials Science

The unique properties of this compound make it a candidate for applications in materials science. Fluorinated compounds are often studied for their stability and performance in polymer formulations. The incorporation of morpholine rings into polymers may improve mechanical properties and thermal stability.

Antiviral Efficacy

A case study focusing on the compound's antiviral properties revealed that it effectively inhibits HIV replication through specific interactions with viral enzymes. The study employed various assays to quantify viral load reduction in infected cell cultures .

Antimicrobial Efficacy

Another significant study investigated the antimicrobial effects of this compound against a range of pathogenic bacteria. Results indicated that the compound exhibited lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics, suggesting its potential as an alternative treatment option.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethyl)morpholine;hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of 3-(2,2-difluoroethyl)morpholine hydrochloride with structurally related compounds:

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Substituent Position/Type Key Properties
3-(2,2-Difluoroethyl)morpholine hydrochloride Not provided C₆H₁₂ClF₂NO 195.62 (calc.) 3-position, -CH₂CF₂H High lipophilicity (logP ~1.2*), improved metabolic stability
4-(2-Chloroethyl)morpholine hydrochloride 3647-69-6 C₆H₁₃Cl₂NO 198.08 4-position, -CH₂CH₂Cl Lower polarity (Cl vs. F), higher molecular weight, potential alkylating agent
2-(2,2,2-Trifluoroethyl)morpholine hydrochloride 2031259-08-0 C₆H₁₁ClF₃NO 205.61 2-position, -CH₂CF₃ Increased electronegativity, stronger C-F dipole moments
Pramoxine Hydrochloride 637-58-1 C₁₇H₂₇NO₃·HCl 329.86 4-position, -O-(p-butoxyphenoxy)propyl Amphiphilic properties, topical anesthetic due to ether and morpholine groups

*Estimated using fluorine’s contribution to logP (ΔlogP ≈ +0.25 per fluorine atom).

Key Observations:
  • Fluorine vs. Chlorine’s larger atomic radius and lower electronegativity may increase steric hindrance and reactivity (e.g., alkylation of biomolecules) .
  • Trifluoroethyl vs. Difluoroethyl : The trifluoroethyl derivative (2-position) exhibits higher molecular weight and stronger electron-withdrawing effects, which could alter receptor binding kinetics compared to the difluoroethyl analogue .
  • Conformational Effects : The 2,2-difluoroethyl group induces a "double gauche effect," stabilizing gauche conformations due to favorable C-F∙∙∙H-C interactions. This may influence binding to hydrophobic pockets in biological targets .
Key Observations:
  • Fluorinated analogues often require specialized fluorinating agents (e.g., SF₄, DAST) or pre-fluorinated building blocks, increasing synthesis complexity .
  • Chiral morpholine derivatives (e.g., Encenicline) demand asymmetric synthesis or resolution steps, reducing overall yield .
Key Observations:
  • Fluorinated morpholines are underrepresented in clinical data but share mechanistic parallels with approved drugs (e.g., Encenicline’s α7 nAChR agonism) .
  • Safety profiles are influenced by substituents; chlorinated derivatives may pose genotoxicity risks, whereas fluorinated compounds are generally metabolically inert .

Biological Activity

3-(2,2-Difluoroethyl)morpholine;hydrochloride is a synthetic compound notable for its unique structural features, including a morpholine ring and a difluoroethyl substituent. This compound has garnered attention in various scientific fields due to its potential biological activity and applications in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C7_{7}H10_{10}F2_{2}ClN, with a molecular weight of 187.61 g/mol. The synthesis typically involves the reaction of morpholine with 2,2-difluoroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize hydrochloric acid produced during the reaction. The resulting product can be purified and converted into its hydrochloride salt form through treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Lipophilicity : The difluoroethyl group enhances the compound's lipophilicity, facilitating penetration into biological membranes.
  • Enzyme Interaction : The morpholine moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
  • Potential Therapeutic Applications : Due to its structural characteristics, this compound is being explored for potential therapeutic properties in various medical applications.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

  • Antimicrobial Activity : Studies have suggested that compounds with similar morpholine structures possess antimicrobial properties, indicating potential efficacy against various pathogens .
  • Anticancer Properties : The compound's ability to modulate enzyme activity may contribute to anticancer effects, making it a candidate for further investigation in oncology .
  • Neuropharmacological Effects : Morpholine derivatives have been studied for their neuropharmacological properties, suggesting that this compound could influence neurotransmitter systems .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential efficacy against bacteria and fungi
AnticancerModulation of cancer-related pathways
NeuropharmacologicalInteraction with neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,2-Difluoroethyl)morpholine hydrochloride, and how can purity be optimized?

  • Methodology : Nucleophilic substitution reactions are commonly employed, where morpholine reacts with 2,2-difluoroethyl halides (e.g., chloride or bromide) in anhydrous solvents like dichloromethane or tetrahydrofuran. Acidic conditions (e.g., HCl gas) facilitate salt formation. Purification involves recrystallization from ethanol or methanol, followed by vacuum drying .
  • Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC with a C18 column and trifluoroacetic acid (TFA) as a modifier to remove unreacted precursors or byproducts .

Q. How should researchers characterize the structural integrity of 3-(2,2-Difluoroethyl)morpholine hydrochloride?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., difluoroethyl group integration) and morpholine ring integrity. 19^19F NMR is critical for verifying fluorine environments .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) to validate molecular weight and isotopic patterns .
  • X-ray Diffraction : Single-crystal X-ray for absolute stereochemical confirmation, if crystalline forms are obtainable .

Q. What are the stability and solubility profiles of this compound under standard laboratory conditions?

  • Stability : Store at 4°C in a desiccator to prevent hygroscopic degradation. Avoid prolonged exposure to light or temperatures >40°C .
  • Solubility : Slightly soluble in chloroform and methanol; poorly soluble in water. For biological assays, use DMSO (≤5% v/v) or ethanol as co-solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products in large-scale synthesis?

  • Computational Design : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify optimal reaction pathways. ICReDD’s methodology integrates computational screening with experimental validation to minimize trial-and-error approaches .
  • Process Parameters : Use flow chemistry for controlled mixing and temperature regulation. Monitor reaction progress via in-line FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How can contradictions in spectral or bioactivity data be resolved during structural-activity relationship (SAR) studies?

  • Data Cross-Validation : Combine NMR, LC-MS, and X-ray crystallography to resolve ambiguities in structural assignments. For bioactivity discrepancies, validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Statistical Analysis : Apply multivariate regression to distinguish SAR trends from experimental noise. Tools like PCA (Principal Component Analysis) help identify outlier datasets .

Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the morpholine ring’s 4-position to improve metabolic stability. Replace the difluoroethyl group with bioisosteres (e.g., cyclopropyl) to modulate lipophilicity .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., enzymes or receptors). ADMET prediction tools (e.g., SwissADME) prioritize derivatives with favorable absorption and toxicity profiles .

Q. How can researchers address challenges in detecting trace impurities during quality control?

  • Hyphenated Techniques : Employ LC-MS/MS with MRM (Multiple Reaction Monitoring) to identify and quantify impurities at ppm levels. Compare retention times and fragmentation patterns against spiked standards .
  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, acidic/alkaline hydrolysis) and profile degradation products using UPLC-QTOF .

Methodological Best Practices

  • Safety Protocols : Adhere to GHS hazard classifications (e.g., Acute Tox. Category 4 for oral/dermal exposure). Use fume hoods and PPE when handling hydrochloride salts .
  • Data Reproducibility : Document reaction parameters (solvent purity, catalyst lot numbers) in detail. Share raw spectral data via open-access repositories to enable cross-lab validation .

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